[4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride
Overview
Description
[4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanols. This compound is characterized by the presence of a phenyl group attached to a methanol moiety, which is further substituted with a piperidinyl butoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride typically involves a series of organic reactions. One common method starts with the reaction of 4-hydroxybenzyl alcohol with 1-bromobutane to form 4-butoxybenzyl alcohol. This intermediate is then reacted with piperidine under basic conditions to yield {4-[4-(1-piperidinyl)butoxy]phenyl}methanol. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-[4-(1-piperidinyl)butoxy]benzaldehyde, while reduction could produce 4-[4-(1-piperidinyl)butoxy]phenylmethane.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its piperidinyl group is known to interact with certain biological receptors, making it useful in pharmacological research.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors in the body.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of [4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride involves its interaction with specific molecular targets. The piperidinyl group is known to bind to certain receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target receptor and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(1-piperidinyl)butoxy]benzaldehyde
- 4-[4-(1-piperidinyl)butoxy]phenylmethane
- 4-[4-(1-piperidinyl)butoxy]phenylacetate
Uniqueness
[4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride is unique due to its specific combination of functional groups. The presence of both a piperidinyl group and a butoxy group attached to a phenylmethanol core provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(4-piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c18-14-15-6-8-16(9-7-15)19-13-5-4-12-17-10-2-1-3-11-17;/h6-9,18H,1-5,10-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPJDYENPGVGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=C(C=C2)CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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